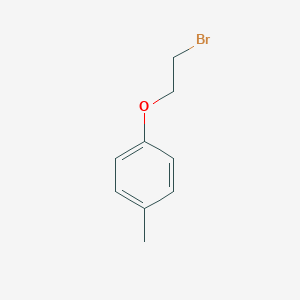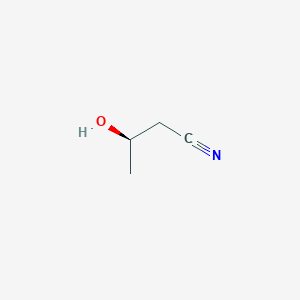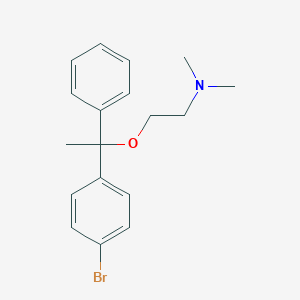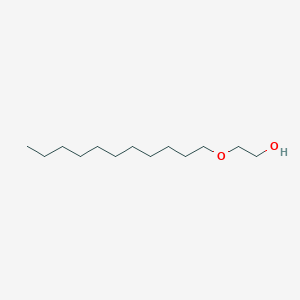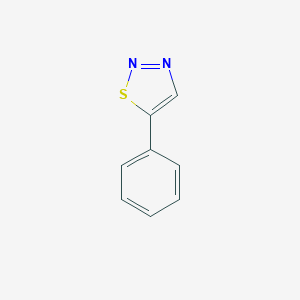
5-苯基-1,2,3-噻二唑
描述
5-Phenyl-1,2,3-thiadiazole is a compound that belongs to the thiadiazole family, which is characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. This particular compound has a phenyl group attached to the thiadiazole ring, which can influence its chemical properties and biological activity. The thiadiazole ring is known for its presence in various compounds with significant pharmacological activities, including antihypertensive, anticonvulsant, and muscle relaxant properties .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides followed by reactions with electrophilic reagents. For instance, 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which are structurally related to 5-phenyl-1,2,3-thiadiazole, have been synthesized and shown to possess antihypertensive activity . Additionally, the synthesis of 6-aryl substituted 3-(5'-phenyl-2H-tetrazole-2'-methylene)-S-triazolo[3,4-b]-1,3,4-thiadiazoles has been reported, demonstrating the versatility of thiadiazole chemistry .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction and density functional theory (DFT) calculations . Similarly, the molecular geometry and vibrational frequencies of 2-amino-5-phenyl-1,3,4-thiadiazole have been calculated and compared with experimental data, providing insights into the structural aspects of these compounds .
Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions, leading to a wide range of derivatives with potential biological activities. For instance, 5-phenyl-2-(benzalhydrazonyl)-1,3,4-thiadiazoles have been synthesized and studied for their potential as trypanocidal agents, with a focus on their consistent dimer formation via intermolecular hydrogen bonds . The reactivity of thiadiazoles allows for the introduction of various substituents, which can significantly alter their chemical and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole, for example, has been characterized, revealing that the molecules form dimers through intermolecular hydrogen bonds in the crystal lattice . These interactions can affect the compound's solubility, melting point, and other physical properties. Additionally, the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, have been studied to understand the reactivity and potential applications of these compounds .
科学研究应用
抗分枝杆菌应用
5-苯基-1,2,3-噻二唑衍生物作为抗分枝杆菌剂已显示出可喜的结果。它们对结核分枝杆菌表现出抑制活性,结核分枝杆菌是结核病的病原体,结核病是全球性的重大健康问题。 这些衍生物可以作为开发对抗多药耐药结核病的新药的起点 .
抗癌治疗
噻二唑环在药物化学中是一个通用的支架,它的衍生物,包括5-苯基-1,2,3-噻二唑,已被研究用于其抗癌特性。 这些化合物可以穿过细胞膜并与生物靶标相互作用,在各种癌症模型中显示出疗效 .
环境监测
5-苯基-1,2,3-噻二唑的衍生物已在环境科学中用于检测和监测污染物。 它们的化学结构允许开发可以检测环境中的重金属和其他有毒物质的传感器 .
农业化学
在农业中,5-苯基-1,2,3-噻二唑衍生物用于创造具有抗菌和抗真菌特性的化合物。 这些化合物有助于控制由茄单胞杆菌和稻黄单胞杆菌等病原体引起的植物感染 .
材料科学
该化合物的独特性质使其适合于材料科学应用,特别是在开发具有理想化学和热稳定性的聚合物方面。 这些聚合物可用于各种工业应用,包括包装材料和电绝缘体 .
药物研究
5-苯基-1,2,3-噻二唑是设计具有广泛药理特性的药物的关键成分。 它用于合成治疗炎症、癫痫和病毒感染等疾病的药物 .
腐蚀抑制
据报道,该化合物可以抑制金属的腐蚀,这使其在金属保护至关重要的工业应用中具有价值。 它可以用于涂层和处理,以延长金属结构和部件的寿命 .
电子材料
在电子领域,5-苯基-1,2,3-噻二唑衍生物用于开发具有特定光学特性的材料。 这些材料对于生产聚合物二极管和金属-半导体接触等电子器件至关重要 .
作用机制
Target of Action
5-Phenyl-1,2,3-thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities . The representative compound 5b exhibited SHP1 inhibitory activity .
Mode of Action
The mode of action of 5-Phenyl-1,2,3-thiadiazole involves its interaction with its targets, resulting in changes in the target’s function. For instance, one group of 1,2,3-thiadiazole derivatives appeared to block the activity of heat shock protein 90 (Hsp90) . Hsp90 displays a chaperone activity and controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .
Biochemical Pathways
The biochemical pathways affected by 5-Phenyl-1,2,3-thiadiazole are diverse. For instance, it disrupts the growth and pathogenicity of Xoc by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which may impact their bioavailability.
Result of Action
The result of the action of 5-Phenyl-1,2,3-thiadiazole can be seen at the molecular and cellular levels. For instance, it has been reported to inhibit the corrosion of mild steel in 0.5M H2SO4 and 1.0M HCl . Moreover, it has shown significant suppressive activity against the growth of all of the cancer cell lines .
安全和危害
未来方向
Thiadiazoles have a variety of applications in different scientific fields due to their versatile properties. In pharmaceuticals, numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities. They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The discussion in these review articles will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .
生化分析
Biochemical Properties
5-Phenyl-1,2,3-thiadiazole has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit inhibitory activity against Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), a key enzyme involved in oncogenic cell-signaling cascades . The compound’s interaction with SHP1 is believed to be due to its ability to form strong bonding and hydrophobic interactions with key amino acid residues .
Cellular Effects
The cellular effects of 5-Phenyl-1,2,3-thiadiazole are primarily observed in its role as a potential anticancer agent. It has been found to exhibit cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . These effects are believed to be due to its influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Phenyl-1,2,3-thiadiazole exerts its effects through various mechanisms. One of the key mechanisms is its inhibitory action on SHP1. The compound’s thiadiazolyl ring is thought to play a crucial role in this inhibition, as it forms strong bonding and hydrophobic interactions with key amino acid residues in SHP1 .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 5-Phenyl-1,2,3-thiadiazole in laboratory settings are limited, it is known that the compound’s effects can vary over time. For instance, its inhibitory effects on SHP1 have been observed to be potent and persistent .
Metabolic Pathways
It is known that the compound can interact with various enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .
属性
IUPAC Name |
5-phenylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-10-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTVVTVVBOYKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171254 | |
| Record name | 5-Phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18212-29-8 | |
| Record name | 5-Phenyl-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18212-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-1,2,3-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1,2,3-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 5-phenyl-1,2,3-thiadiazole reacts with a strong base like an organolithium compound?
A1: Research indicates that reacting 5-phenyl-1,2,3-thiadiazole with a strong base like an organolithium compound causes the thiadiazole ring to break apart. This cleavage releases nitrogen gas and forms an alkali metal alkynethiolate. Adding an alkyl or acyl halide to this mixture then yields 1-alkynyl thioethers [, ]. Interestingly, when methyl or phenyllithium is used specifically, it results in 4-(5-Phenyl-1,2,3-thiadiazolyl)lithium. This intermediate, upon reaction with methyl iodide, produces 4-methyl-5-phenyl-1,2,3-thiadiazole [].
Q2: Are there any notable biological activities associated with 4,5-diaryl-1,2,3-thiadiazoles, a class to which 5-phenyl-1,2,3-thiadiazole belongs?
A2: Yes, 4,5-diaryl-1,2,3-thiadiazoles have demonstrated various biological activities, including potential as angiotensin II antagonists, PPARα agonists, antimicrobial and antitumor agents, anticonvulsants, anti-inflammatory agents, insecticides, and fungicides [].
Q3: Can the 5-phenyl group in 5-phenyl-1,2,3-thiadiazole be modified, and what might be the impact on the compound's reactivity?
A3: The 5-phenyl group can be modified. For instance, 5-phenyl-1,2,3-thiadiazole-4-carbaldehyde can be synthesized, demonstrating the feasibility of functional group manipulation at the 4-position []. The presence of different substituents at the 5-position, such as a tert-butylthio group or a simple hydrogen, can influence the rearrangement reactions of 4-iminomethyl-1,2,3-thiadiazoles, suggesting a role for the 5-substituent in modulating reactivity [].
Q4: How does the reactivity of 5-phenyl-1,2,3-thiadiazole compare to its selenium analog, 1,2,3-selenadiazole?
A4: Both 1,2,3-thiadiazoles and 1,2,3-selenadiazoles exhibit ring cleavage under specific conditions. While both can undergo thermal and photochemical decomposition, their responses to base-catalyzed reactions differ. Additionally, 1,2,3-selenadiazoles exhibit unique reactivity with metal complexes, leading to ring cleavage [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



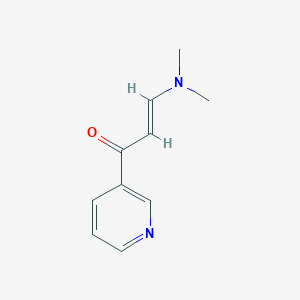
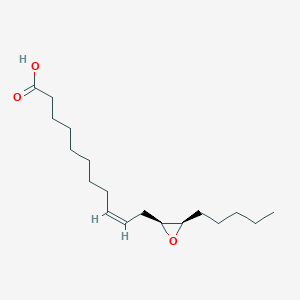
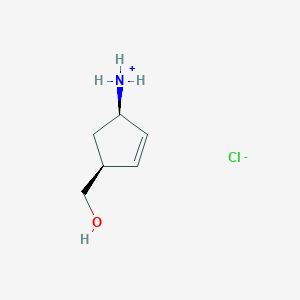
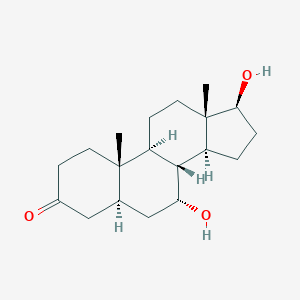
![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

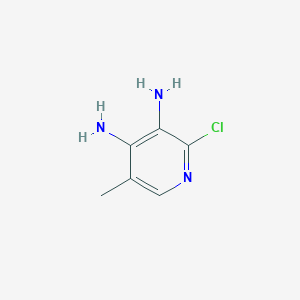
![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)
